25-Hydroxy VD2-D6

Beschreibung

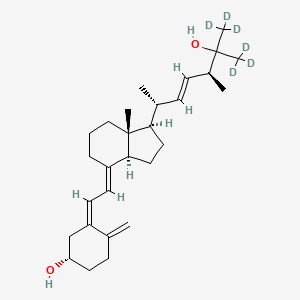

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i4D3,5D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-SGQRFKNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735354 | |

| Record name | (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262843-46-8 | |

| Record name | (3S,5Z,7E,22E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Isotopic Labeling of 25-Hydroxy VD2-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of 25-Hydroxy Vitamin D2-D6 (25-Hydroxy VD2-D6). This deuterated analog of a crucial Vitamin D metabolite serves as an indispensable internal standard for mass spectrometry-based quantification, enabling precise analysis in research and clinical settings. This document outlines the synthetic pathway, including detailed experimental protocols, quantitative data, and the biological context of 25-Hydroxy Vitamin D2's function.

Introduction

25-Hydroxy Vitamin D2 (25-OH VD2), a primary circulating metabolite of Vitamin D2 (Ergocalciferol), is a key biomarker for assessing an individual's Vitamin D status. Accurate measurement of its concentration in biological matrices is critical for understanding Vitamin D metabolism and its role in various physiological processes. Stable isotope-labeled internal standards, such as this compound, are essential for achieving the high accuracy and precision required in quantitative mass spectrometry by correcting for matrix effects and variations in sample processing. The six deuterium (B1214612) atoms on the terminal carbons of the side chain provide a distinct mass shift without significantly altering the molecule's chemical properties.

Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 25-keto-27-nor-vitamin D2, followed by the introduction of the deuterated hexyl group at the C-25 position. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 25-keto-27-nor-vitamin D2 (C22-Aldehyde Intermediate)

The initial step involves the oxidative cleavage of the side chain of Vitamin D2 to yield the C22-aldehyde. This is commonly achieved through ozonolysis.

Protocol for Ozonolysis of Vitamin D2:

-

Dissolve Vitamin D2 in a suitable solvent mixture, such as methanol (B129727) and dichloromethane, and cool the solution to -78°C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as zinc dust or dimethyl sulfide, to quench the ozonide and warm the reaction mixture to room temperature.

-

After workup and purification by column chromatography, the C22-aldehyde is obtained.

Subsequent side-chain modification to form the 25-keto-27-nor-vitamin D2 precursor can be achieved through various established synthetic routes, including Wittig-Horner or Julia olefination reactions to construct the necessary carbon framework.

Isotopic Labeling via Grignard Reaction

The key step for introducing the deuterium labels is a Grignard reaction using a deuterated methylmagnesium halide.[1]

Protocol for Grignard Reaction with Deuterated Methylmagnesium Iodide:

-

Prepare the deuterated Grignard reagent (CD3MgI) by reacting deuterated methyl iodide (CD3I) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Dissolve the 25-keto-27-nor-vitamin D2 in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0°C.

-

Slowly add the prepared CD3MgI solution to the solution of the keto-precursor.

-

Allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is crucial to ensure high purity and is typically performed using reversed-phase HPLC.

Protocol for HPLC Purification:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Inject the solution onto a C18 reversed-phase HPLC column.

-

Elute the compound using an isocratic or gradient mobile phase, typically a mixture of methanol, acetonitrile, and water.

-

Monitor the elution profile using a UV detector at approximately 265 nm.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Quantitative Data

The following table summarizes typical data associated with the synthesis and characterization of this compound. Actual yields and purity may vary depending on reaction conditions and purification efficiency.

| Parameter | Typical Value | Reference |

| Synthesis Yields | ||

| Ozonolysis of Vitamin D2 | 70-85% | General Literature |

| Grignard Reaction | 60-80% | [1] |

| Overall Yield | 40-65% | Estimated |

| Isotopic Enrichment | ||

| Deuterated Grignard Reagent | >98% | Commercial Suppliers |

| Final Product (this compound) | >98% | Commercial Suppliers |

| Purity | ||

| Chemical Purity (post-HPLC) | >98% | Commercial Suppliers |

| Characterization Data | ||

| Molecular Formula | C28H38D6O2 | N/A |

| Molecular Weight | 418.7 g/mol | N/A |

| Mass Spectrometry (m/z) | [M+H]+ = 419.7 | N/A |

| NMR Spectroscopy | Consistent with structure | [2] |

Biological Function and Signaling Pathway

25-Hydroxy Vitamin D2 is a prohormone that is converted in the kidneys to its biologically active form, 1,25-dihydroxyvitamin D2 (Ercalcitriol). This active form plays a crucial role in calcium and phosphate (B84403) homeostasis, bone health, and various other physiological processes.

Vitamin D Metabolic Pathway

The metabolic activation of Vitamin D2 to its active form is a two-step enzymatic process occurring in the liver and kidneys.

References

- 1. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: 25-Hydroxy VD2-D6 as an Internal Standard in Vitamin D Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Accurate and precise quantification of vitamin D metabolites is paramount in clinical diagnostics, nutritional assessment, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for vitamin D analysis due to its superior specificity and sensitivity. Central to the success of this methodology is the use of a stable isotope-labeled internal standard, with 25-Hydroxyvitamin D2-D6 (25-OH VD2-D6) playing a critical role. This technical guide provides a comprehensive overview of the principles, experimental protocols, and performance data associated with the use of 25-OH VD2-D6 as an internal standard in the quantitative analysis of vitamin D metabolites.

Stable isotope-labeled compounds, such as deuterated vitamin D analogs, are considered the benchmark for internal standards in quantitative mass spectrometry.[1] Their utility is rooted in their chemical and physical similarity to the endogenous, non-deuterated analytes.[1] This near-identical behavior during sample preparation, chromatography, and ionization allows 25-OH VD2-D6 to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. By calculating the ratio of the analyte signal to the internal standard signal, these potential sources of error are normalized, leading to highly accurate and precise quantification.[1][2]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

The fundamental principle behind using an internal standard is to introduce a known quantity of a compound that is chemically and physically similar to the analyte of interest into every sample, calibrator, and quality control. This standard co-elutes with the analyte and experiences similar analytical variations. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively canceling out errors.[1]

Chemical Properties of 25-Hydroxy VD2-D6

25-Hydroxyvitamin D2-D6 is a synthetic, deuterated form of 25-hydroxyvitamin D2. The six deuterium (B1214612) atoms are typically located on the side chain, which increases the molecular weight without significantly altering the polarity or chemical reactivity of the molecule.

| Property | Value |

| Chemical Formula | C₂₈H₃₈D₆O₂ |

| Molecular Weight | ~418.7 g/mol |

| Synonyms | Ercalcidiol-d6, 25-Hydroxyergocalciferol-d6 |

| Physical Form | Solid |

Data sourced from PubChem CID 66577027 and other chemical suppliers.

Experimental Methodologies

The use of 25-OH VD2-D6 is integral to LC-MS/MS methods for the simultaneous quantification of various vitamin D metabolites. Below are detailed protocols for sample preparation and analysis.

Sample Preparation

The goal of sample preparation is to extract the vitamin D metabolites from the biological matrix (typically serum or plasma) and remove interfering substances like proteins and phospholipids.

1. Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput analysis.

-

To 50-100 µL of serum or plasma, add the internal standard solution (containing 25-OH VD2-D6).

-

Add 2-3 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes.

-

Transfer the supernatant to a clean tube for evaporation or direct injection.

2. Liquid-Liquid Extraction (LLE): This method offers a cleaner extract by partitioning the analytes into an immiscible organic solvent.

-

To 100 µL of serum, add the internal standard solution.

-

Add a water-immiscible organic solvent such as hexane:ethyl acetate (B1210297) (9:1, v/v).

-

Vortex for an extended period to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

3. Supported Liquid Extraction (SLE): This technique provides the cleanliness of LLE with the convenience of a solid-phase extraction format.

-

Dilute the sample (with internal standard) and load it onto the SLE plate or cartridge.

-

Allow the sample to absorb into the solid support.

-

Apply an immiscible organic solvent to elute the analytes, leaving interfering substances behind.

-

Collect the eluate, evaporate, and reconstitute for analysis.

LC-MS/MS Analysis

Liquid Chromatography: Reversed-phase chromatography is typically used to separate vitamin D metabolites. C8 or C18 columns are common. A gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is employed.

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer, usually with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure specificity.

| Parameter | Typical Setting |

| LC Column | C8 or C18, <3 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 10 - 50 µL |

| Ionization Source | APCI or ESI, Positive Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

These are general parameters and should be optimized for the specific instrument and application.

MRM Transitions for 25-OH VD2 and 25-OH VD2-D6: The selection of precursor and product ions is crucial for specificity. For 25-OH VD2, the precursor ion corresponds to the protonated molecule [M+H]⁺ or a water loss ion [M+H-H₂O]⁺. The product ions are generated by fragmentation in the collision cell.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 25-OH Vitamin D2 | 413.3 | 395.3, 355.3 |

| 25-OH Vitamin D2-D6 (IS) | 419.3 | 401.3, 361.3 |

Exact m/z values may vary slightly based on instrument calibration and adduct formation.

Performance Data

The use of 25-OH VD2-D6 as an internal standard enables the development of robust and reliable assays. The following table summarizes typical performance characteristics reported in the literature for methods employing deuterated internal standards for vitamin D analysis.

| Performance Metric | Typical Results |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Significantly minimized with IS |

Vitamin D Metabolic Pathway

25-OH VD2-D6 serves as an internal standard for the quantification of 25-OH VD2, a key metabolite in the vitamin D pathway. Understanding this pathway is essential for interpreting analytical results.

Conclusion

25-Hydroxyvitamin D2-D6 is an indispensable tool for the accurate and precise measurement of vitamin D metabolites by LC-MS/MS. Its chemical and physical properties closely mimic those of the endogenous analyte, allowing it to effectively correct for analytical variability, particularly matrix effects and inconsistent recovery during sample preparation. The detailed methodologies and robust performance data presented in this guide underscore the critical role of 25-OH VD2-D6 in research, clinical diagnostics, and drug development, solidifying its status as a gold standard internal standard in vitamin D analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 25-Hydroxyvitamin D2-D6 for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Technical Specifications, and Analytical Applications

This technical guide provides a comprehensive overview of 25-Hydroxyvitamin D2-D6 (25-OH-VD2-D6), a deuterated internal standard crucial for the accurate quantification of 25-hydroxyvitamin D2 in various biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development who require reliable and precise analytical methodologies for vitamin D analysis.

Commercial Availability and Suppliers

25-Hydroxyvitamin D2-D6 is available from a range of specialized chemical suppliers. The products offered typically vary in formulation, concentration, and unit size. Below is a summary of prominent commercial sources and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities | Storage Conditions |

| Cayman Chemical [1] | 25-hydroxy Vitamin D2-d6 | 1262843-46-8 | C₂₈H₃₈D₆O₂ | ≥99% deuterated forms (d₁-d₆) | 1 mg | -80°C |

| MedchemExpress [2] | 25-Hydroxy VD2-d6 | 1262843-46-8 | C₂₈H₃₈D₆O₂ | 98.18% | 1mg, 5mg, 10mg | 4°C (protect from light), -80°C in solvent |

| Sigma-Aldrich (Cerilliant) | D₆-25-Hydroxyvitamin D₃ (26,26,26,27,27,27-D₆) solution | 78782-98-6 | C₂₇H₃₈D₆O₂ | Certified Reference Material | 1 mL ampule (50 µg/mL in ethanol) | −70°C |

| Simson Pharma Limited [3] | 25-Hydroxyvitamin D2-d6 | 1262843-46-8 | C₂₈H₃₈D₆O₂ | High Purity | Custom Synthesis | Not specified |

| Immunomart [4] | This compound | 1262843-46-8 | C₂₈H₄₄O₂ | Not specified | Not specified | -20°C |

| Santa Cruz Biotechnology | 25-Hydroxy Vitamin D2-d6 | 1262843-46-8 | C₂₈H₃₈D₆O₂ | Not specified | Not specified | Not specified |

| Clinivex | 25-Hydroxy Vitamin D2-d6 | 1262843-46-8 | Not specified | High Quality Reference Standard | Not specified | Not specified |

Technical Data and Specifications

A thorough understanding of the physicochemical properties of 25-OH-VD2-D6 is essential for its effective use as an internal standard.

| Property | Value | Source |

| CAS Number | 1262843-46-8 | [1] |

| Molecular Formula | C₂₈H₃₈D₆O₂ | |

| Molecular Weight | ~418.7 g/mol | |

| Appearance | Solid (typically white to off-white) | |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in DMSO (100 mg/mL with sonication). | |

| Storage | Store at -20°C or -80°C, protected from light. Solutions in solvent should be stored at -80°C. | |

| Stability | Stable for at least 2 years when stored at -80°C. In solvent, stable for 6 months at -80°C and 1 month at -20°C. |

Experimental Protocols

The primary application of 25-OH-VD2-D6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of 25-hydroxyvitamin D2. Its use helps to correct for variability during sample preparation and analysis.

Sample Preparation from Human Serum/Plasma

This protocol outlines a common procedure for the extraction of 25-hydroxyvitamin D metabolites from serum or plasma prior to LC-MS/MS analysis.

Materials:

-

Serum or plasma samples

-

This compound internal standard solution (in methanol or ethanol)

-

Zinc sulfate (B86663) solution (0.1 M)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water

-

Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

-

Aliquoting: Pipette 200 µL of serum/plasma, calibrator, or quality control sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 25 µL) of the this compound internal standard solution to each tube. Vortex briefly.

-

Protein Precipitation: Add 400 µL of acetonitrile and 100 µL of zinc sulfate solution to each tube to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 50:50 methanol:water to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters for the analysis of 25-hydroxyvitamin D metabolites. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

25-hydroxyvitamin D2 (Analyte): Precursor ion (m/z) 413.3 -> Product ion (m/z) 395.3

-

This compound (Internal Standard): Precursor ion (m/z) 419.3 -> Product ion (m/z) 401.3

-

-

Collision Energy: Optimize for the specific instrument, typically in the range of 10-20 eV.

-

Dwell Time: 100 ms

Visualizations

Vitamin D2 Metabolic Pathway

The following diagram illustrates the metabolic pathway of Vitamin D2, highlighting the formation of 25-hydroxyvitamin D2.

Caption: Metabolic pathway of Vitamin D2.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the general workflow for the quantification of 25-hydroxyvitamin D2 using this compound as an internal standard.

Caption: LC-MS/MS analytical workflow.

Logical Relationship of Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for analytical variability.

References

The Gold Standard: A Technical Guide to the Importance of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and metabolomics, the pursuit of analytical accuracy and precision is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in ensuring the reliability and reproducibility of analytical data. By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1][2]

Core Principles: Why Deuterium (B1214612) Labeling is the Gold Standard

In quantitative mass spectrometry, especially liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting for analytical variability.[3][4] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.

The fundamental advantage of using a deuterated internal standard is its ability to compensate for variations that can compromise quantitative accuracy. By adding a known amount of the deuterated IS to each sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal remains constant, providing a highly accurate and precise quantification. This is because they effectively track the analyte through the entire analytical workflow, from extraction to detection.

Key sources of error mitigated by deuterated internal standards include:

-

Matrix Effects: Complex biological matrices like plasma, urine, and tissue homogenates contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the signal.

-

Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can vary between samples. A deuterated IS, added before these steps, experiences the same losses as the analyte.

-

Instrumental Drift: The performance of a mass spectrometer can fluctuate over time. A deuterated internal standard provides a constant reference to normalize these variations.

Physicochemical Properties of Deuterated Compounds

The substitution of hydrogen with deuterium introduces subtle but significant changes in the physicochemical properties of a molecule. These changes are primarily due to the greater mass of deuterium (approximately 2 amu) compared to protium (B1232500) (approximately 1 amu).

A notable consequence is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This increased bond strength means more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is a rate-determining step in a metabolic pathway. This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.

Another important phenomenon is the chromatographic isotope effect , where deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts. This is attributed to small differences in polarity and molecular volume arising from the C-D bond. While often minimal, this effect needs to be considered during method development to ensure co-elution for optimal matrix effect correction.

Data Presentation: The Impact of Deuterated Standards on Assay Performance

The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.

Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard

| Analyte | Matrix | Internal Standard | Coefficient of Variation (CV%) |

| Drug X | Human Plasma | Deuterated Drug X | 2.5% |

| Drug X | Human Plasma | Structural Analog | 8.9% |

| Drug X | Human Plasma | None | 15.2% |

Table 2: Comparison of Assay Accuracy with Deuterated vs. Structural Analog Internal Standard

| Analyte | Spiked Concentration (ng/mL) | Internal Standard | Measured Concentration (ng/mL) | Accuracy (%) |

| Drug Y | 5.0 | Deuterated Drug Y | 4.9 | 98.0% |

| Drug Y | 5.0 | Structural Analog | 5.8 | 116.0% |

| Drug Y | 50.0 | Deuterated Drug Y | 50.7 | 101.4% |

| Drug Y | 50.0 | Structural Analog | 44.3 | 88.6% |

Data presented in the tables are representative examples compiled from multiple sources and are intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

-

Blank human plasma

-

Analyte and deuterated internal standard stock solutions

-

Acetonitrile (ACN) with 0.1% formic acid, ice-cold

-

Microcentrifuge tubes

-

Pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard working solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine sample

-

Deuterated internal standard stock solution

-

SPE cartridges (e.g., C18)

-

Vacuum manifold

-

Methanol (B129727) (for conditioning and elution)

-

Water (for washing)

-

Nitrogen evaporator

-

Reconstitution solvent

Procedure:

-

Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not let the cartridges go dry.

-

Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Pass 1 mL of water through the cartridge to remove salts and other polar interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.

-

Transfer the reconstituted sample to an LC vial for analysis.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate key workflows and concepts where deuterated standards are integral.

References

Preliminary Considerations for Utilizing 25-Hydroxy VD2-D6 in Novel Assays: An In-depth Technical Guide

This guide provides researchers, scientists, and drug development professionals with essential preliminary considerations for the use of 25-Hydroxyvitamin D2-d6 (25-OH VD2-D6) in new analytical assays. The focus is on leveraging this stable isotope-labeled internal standard for accurate quantification of 25-hydroxyvitamin D2, a key biomarker for vitamin D status.

Physicochemical Properties of 25-Hydroxy VD2-D6

This compound is a deuterated form of Ercalcidiol, the 25-hydroxylated metabolite of vitamin D2. Its primary application is as an internal standard in mass spectrometry-based assays to ensure accurate quantification by correcting for matrix effects and variations during sample processing[1]. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Ercalcidiol-d6, 25-Hydroxyergocalciferol-d6, 25(OH)-Vitamin D2-d6 | [1][2][3] |

| Molecular Formula | C28H38D6O2 | [1] |

| Formula Weight | 418.7 g/mol | |

| Purity | ≥99% deuterated forms (d1-d6) | |

| Formulation | Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in DMSO, Acetone, Dichloromethane, Ethyl Acetate. | |

| Storage | -80°C for long-term (≥ 2 years), -20°C for short-term (1 month). Protect from light. | |

| Origin | Synthetic |

Vitamin D Metabolism and the Role of 25-Hydroxyvitamin D2

Vitamin D, obtained from sun exposure and diet, exists in two primary forms: D2 (ergocalciferol) and D3 (cholecalciferol). Both forms are metabolized in the liver to their respective 25-hydroxylated forms, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3. These are the major circulating forms of vitamin D and are used to determine a patient's vitamin D status. Further hydroxylation in the kidneys produces the biologically active form, 1,25-dihydroxyvitamin D. The metabolic pathway is illustrated below.

Assay Methodologies: Immunoassay vs. LC-MS/MS

The accurate measurement of vitamin D metabolites is crucial for clinical diagnosis and research. Two primary methodologies are employed: immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Immunoassays are widely used due to their automation capabilities, making them suitable for high-throughput clinical laboratories. However, they are prone to inaccuracies due to cross-reactivity with other vitamin D metabolites and matrix interferences. Studies have shown significant variability between different immunoassay kits and a tendency to either under- or overestimate 25-hydroxyvitamin D2 levels.

LC-MS/MS is considered the gold standard for vitamin D metabolite analysis due to its superior selectivity and accuracy. This method can chromatographically separate and specifically detect different vitamin D metabolites, overcoming the cross-reactivity issues of immunoassays. The use of a stable isotope-labeled internal standard, such as this compound, is essential in LC-MS/MS to correct for analytical variability during sample preparation and ionization, thereby ensuring robust and reliable quantification.

Experimental Protocols for LC-MS/MS Analysis

The following sections detail a general workflow for the quantification of 25-hydroxyvitamin D2 in human serum or plasma using this compound as an internal standard.

Effective sample preparation is critical to remove interfering substances like proteins and phospholipids, which can cause matrix effects and ion suppression in the mass spectrometer. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protocol 1: Protein Precipitation

-

To 50 µL of serum or plasma, add 150 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound.

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Incubate the samples at 4°C for 10 minutes.

-

Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

Condition an SPE plate (e.g., SOLA HRP) with 0.5 mL of methanol followed by 0.5 mL of water.

-

Load 200 µL of pre-treated plasma (e.g., after protein precipitation) onto the SPE plate.

-

Wash the plate to remove interferences.

-

Elute the analytes of interest using an appropriate solvent, such as 100% methanol.

-

The eluate is then ready for LC-MS/MS analysis.

The following table provides typical parameters for the analysis of 25-hydroxyvitamin D metabolites. These should be optimized for the specific instrumentation used.

| Parameter | Typical Setting | Reference |

| LC System | UHPLC System (e.g., Agilent 1200 Series, Vanquish Flex) | |

| Column | C18 or C8 reverse-phase column (e.g., Syncronis C18, Kinetex C8) | |

| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate. | |

| Flow Rate | 400 - 600 µL/min | |

| Injection Volume | 10 - 20 µL | |

| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 6430, TSQ Fortis) | |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Assay Performance and Validation

A robust and reliable assay requires thorough validation. Key performance characteristics to evaluate are summarized in Table 3.

| Performance Metric | Typical Results | Reference |

| Linearity (R²) | > 0.99 | |

| Limit of Detection (LOD) | 2 - 2.5 ng/mL | |

| Limit of Quantitation (LOQ) | 3 - 5 ng/mL | |

| Intra-assay Precision (%CV) | < 10% | |

| Inter-assay Precision (%CV) | < 15% | |

| Recovery (%) | 93 - 108% |

Concluding Remarks

The use of this compound as an internal standard is paramount for the development of accurate and precise assays for the quantification of 25-hydroxyvitamin D2. LC-MS/MS methods, when properly validated and utilizing stable isotope-labeled internal standards, offer significant advantages over traditional immunoassays by mitigating issues of cross-reactivity and matrix effects. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists embarking on the development of new assays for vitamin D analysis. Careful consideration of sample preparation, chromatographic separation, and mass spectrometric conditions will ensure the generation of high-quality, reliable data.

References

An In-depth Technical Guide to 25-Hydroxy VD2-D6: Properties, Synthesis, and Application in Vitamin D Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 25-Hydroxy Vitamin D2-D6 (25-Hydroxy VD2-D6), a deuterated internal standard crucial for the accurate quantification of 25-hydroxyvitamin D2 in various biological matrices. This document details its chemical properties, outlines a general synthetic approach, and provides an in-depth experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, it visualizes the metabolic pathway of its non-deuterated analog and the analytical workflow for its use.

Core Properties of this compound

This compound, also known as Ercalcidiol-d6 or 25-Hydroxyergocalciferol-d6, is a stable, isotopically labeled form of 25-hydroxyvitamin D2. The six deuterium (B1214612) atoms are typically incorporated at the C26 and C27 positions of the side chain, providing a distinct mass shift for mass spectrometric detection without significantly altering its chemical and physical behavior compared to the endogenous analyte.

| Property | Value | Reference |

| CAS Number | 1262843-46-8 | [1][2] |

| Molecular Formula | C28H38D6O2 | [3] |

| Molecular Weight | ~418.7 g/mol | [3] |

| Synonyms | Ercalcidiol-d6, 25-Hydroxyergocalciferol-d6, 25(OH)-Vitamin D2-d6 | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% isotopic purity | |

| Storage | -20°C to -80°C, protected from light |

Metabolic Pathway of 25-Hydroxyvitamin D2

25-Hydroxyvitamin D2 is a key metabolite in the vitamin D endocrine system. Understanding its metabolic fate is crucial for interpreting analytical results. The following diagram illustrates the metabolic pathway of Vitamin D2, highlighting the central role of 25-hydroxyvitamin D2.

References

Methodological & Application

Application Note & Protocol: High-Throughput Quantification of 25-Hydroxyvitamin D2 in Human Serum by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D is a crucial prohormone that plays a vital role in calcium homeostasis, bone metabolism, and various other physiological processes. The two major forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). In the liver, both forms are hydroxylated to produce 25-hydroxyvitamin D2 (25-OH D2) and 25-hydroxyvitamin D3 (25-OH D3), respectively. The measurement of total 25-hydroxyvitamin D (25-OH D) in serum is considered the best indicator of an individual's vitamin D status.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the accurate and specific quantification of 25-OH D2 and 25-OH D3 due to its high sensitivity and specificity compared to immunoassays.[4] This application note provides a detailed protocol for the development and implementation of a robust and high-throughput LC-MS/MS method for the quantification of 25-OH D2 in human serum, utilizing 25-Hydroxyvitamin D2-D6 as an internal standard.

Signaling Pathway

The metabolic pathway of vitamin D2 begins with its dietary intake. It is then transported to the liver where it undergoes hydroxylation to form 25-hydroxyvitamin D2, the primary circulating form. In the kidneys, a second hydroxylation occurs to produce the biologically active form, 1,25-dihydroxyvitamin D2.

Experimental Protocols

Materials and Reagents

-

25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D2-D6 standards

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human serum (drug-free)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed for a 96-well plate format to ensure high throughput.

-

Spiking of Internal Standard: To 100 µL of serum calibrators, quality controls, and unknown samples in a 96-well plate, add 25 µL of the 25-Hydroxyvitamin D2-D6 internal standard working solution (in methanol).

-

Protein Precipitation: Add 200 µL of acetonitrile to each well. Vortex the plate for 1 minute to precipitate the serum proteins.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new 96-well plate. Add 500 µL of hexane (B92381) to each well. Vortex for 2 minutes.

-

Phase Separation: Centrifuge the plate at 4000 rpm for 5 minutes to facilitate phase separation.

-

Evaporation: Carefully transfer the upper hexane layer to a new 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 methanol:water with 0.1% formic acid). Vortex for 1 minute. The samples are now ready for LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, from sample receipt to data analysis.

LC-MS/MS Method

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry systems.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 80 |

| 0.5 | 80 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 80 |

| 5.0 | 80 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive Ion |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 350°C |

| Desolvation Gas | Nitrogen |

| Collision Gas | Argon |

| MRM Transitions | See Table 4 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 25-Hydroxyvitamin D2 | 413.3 | 395.3 | 150 | 12 |

| (Quantifier) | ||||

| 25-Hydroxyvitamin D2 | 413.3 | 355.2 | 150 | 20 |

| (Qualifier) | ||||

| 25-Hydroxyvitamin D2-D6 | 419.3 | 401.3 | 150 | 12 |

| (Internal Standard) |

Data Presentation

The method was validated for linearity, precision, and accuracy. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

Table 5: Calibration Curve and Quality Control Data Summary

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 25-Hydroxyvitamin D2 | 1 - 100 | >0.995 | 1 | < 5% | < 7% | 95 - 105% |

This application note details a robust and high-throughput LC-MS/MS method for the accurate quantification of 25-Hydroxyvitamin D2 in human serum. The use of a deuterated internal standard, 25-Hydroxyvitamin D2-D6, ensures reliable correction for matrix effects and variations in sample processing. The described protocol, including a streamlined protein precipitation and liquid-liquid extraction procedure, is well-suited for clinical research and drug development settings requiring precise and efficient analysis of vitamin D metabolites.

References

Application Note & Protocol: Quantification of Serum 25-Hydroxyvitamin D2 and D3 using 25-Hydroxy VD2-D6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin D is a crucial prohormone for calcium homeostasis and bone health, and its deficiency has been linked to various chronic diseases. The two primary forms are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). In the human body, these are metabolized in the liver to 25-hydroxyvitamin D2 (25-OH VD2) and 25-hydroxyvitamin D3 (25-OH VD3), which are the major circulating forms and the best indicators of an individual's vitamin D status.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the accurate measurement of 25-OH VD2 and 25-OH VD3 due to its high sensitivity and specificity, allowing for the distinct quantification of both metabolites. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response. This document provides a detailed protocol for the analysis of 25-OH VD2 and 25-OH VD3 in human serum using 25-Hydroxy VD2-D6 as an internal standard.

Experimental Protocols

This protocol outlines a method for the extraction and quantification of 25-OH VD2 and 25-OH VD3 from human serum.

1. Materials and Reagents

-

25-Hydroxyvitamin D2 (25-OH VD2) standard

-

25-Hydroxyvitamin D3 (25-OH VD3) standard

-

25-Hydroxyvitamin D2-D6 (25-OH VD2-D6) internal standard (IS)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), water, and isopropanol

-

Formic acid

-

Zinc sulfate (B86663) solution (0.2 M)

-

Human serum (for calibration standards and quality controls)

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of 25-OH VD2, 25-OH VD3, and 25-OH VD2-D6 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solution: Prepare a combined working standard solution of 25-OH VD2 and 25-OH VD3 by diluting the stock solutions in methanol.

-

Internal Standard Working Solution: Prepare a working solution of 25-OH VD2-D6 in methanol at a suitable concentration (e.g., 100 ng/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard solution into a vitamin D-depleted serum matrix to achieve a concentration range of, for example, 2.5 to 100 ng/mL.

-

Quality Controls (QCs): Prepare low, medium, and high concentration QCs in the same manner as the calibration standards.

3. Sample Preparation: Protein Precipitation

-

Pipette 100 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 25-OH VD2-D6 internal standard working solution to each tube and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. These may need to be optimized for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start at 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 25-OH VD2 | 413.3 | 395.3 | 15 |

| 25-OH VD3 | 401.3 | 383.3 | 15 |

| 25-OH VD2-D6 (IS) | 419.3 | 401.3 | 15 |

Data Presentation

The following tables summarize representative quantitative data from a validated LC-MS/MS method for the analysis of 25-hydroxyvitamin D2 and D3.[1] Please note that this data was generated using a deuterated D3 internal standard, but is representative of the performance expected from a method using a deuterated D2 internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1]

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| 25-OH VD2 | 2 - 200 | >0.99 | 2 |

| 25-OH VD3 | 2 - 200 | >0.99 | 2 |

Table 2: Intra- and Inter-day Precision and Accuracy [1]

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| 25-OH VD2 | Low | 2 | < 15 | < 15 | 95 - 105 |

| Medium | 80 | < 10 | < 10 | 98 - 102 | |

| High | 200 | < 10 | < 10 | 97 - 103 | |

| 25-OH VD3 | Low | 2 | < 15 | < 15 | 96 - 104 |

| Medium | 80 | < 10 | < 10 | 99 - 101 | |

| High | 200 | < 10 | < 10 | 98 - 102 |

Mandatory Visualization

Caption: Vitamin D2 and D3 metabolic pathway.

Caption: Experimental workflow for serum vitamin D analysis.

References

Application Notes and Protocols for 25-Hydroxyvitamin D Quantification: A Guide for Researchers and Drug Development Professionals

Introduction

The accurate quantification of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its association with a range of physiological and pathological conditions. In clinical and research settings, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 25(OH)D measurement due to its high sensitivity and specificity. A critical component of a reliable LC-MS/MS assay is the sample preparation procedure, which aims to remove interfering substances from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. This document provides detailed application notes and protocols for the three most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques

The choice of sample preparation method depends on various factors, including the desired level of sample cleanup, throughput requirements, cost, and the specific analytical instrumentation used. The following table summarizes key performance characteristics of the three techniques based on published literature.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | Generally lower and more variable | Good to excellent (often >80%) | Excellent and reproducible (typically 89-104%)[1][2] |

| Matrix Effect | Significant ion suppression is common due to residual phospholipids | Reduced compared to PPT, but can still be present | Minimal ion suppression, providing the cleanest extracts[1][2] |

| Limit of Quantification (LOQ) | Generally higher | Lower than PPT | Lowest, offering the best sensitivity (e.g., 4.0 nmol/L for 25(OH)D3)[1] |

| Throughput | High, simple and fast procedure | Moderate, can be labor-intensive | Can be high with automation, but traditionally slower than PPT |

| Cost | Low | Low to moderate | High (cartridges and automation) |

| Complexity | Low | Moderate | High, requires method development |

Vitamin D Signaling Pathway

Vitamin D, obtained from sun exposure and diet, is biologically inert and requires two hydroxylation steps to become active. The first occurs in the liver to form 25(OH)D, and the second in the kidneys and other tissues to form the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)2D). 1,25(OH)2D then binds to the vitamin D receptor (VDR) to regulate gene expression.

Caption: Vitamin D Metabolic and Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the three main sample preparation techniques. It is important to note that these may require optimization for specific laboratory conditions and instrumentation.

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput applications. However, it offers the least effective removal of matrix components, which can lead to ion suppression in the LC-MS/MS analysis.

Experimental Workflow

Caption: Protein Precipitation Workflow.

Protocol:

-

To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., deuterated 25(OH)D3).

-

Add 300 µL of cold acetonitrile or methanol.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.

Experimental Workflow

References

Application Notes: Quantitative Analysis of 25-Hydroxyvitamin D2 in Biological Matrices using 25-Hydroxy VD2-D6 by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

The accurate quantification of 25-hydroxyvitamin D2 (25-OH VD2), a key metabolite indicating vitamin D status, is crucial in clinical and research settings. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose. The use of a stable isotope-labeled internal standard, such as 25-Hydroxy VD2-D6, is the gold standard for quantitative mass spectrometry.[1] This deuterated analog is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and exhibits similar ionization efficiency.[1] By adding a known amount of this compound at the beginning of the sample preparation, it corrects for variability in extraction, derivatization, and instrument response, leading to highly accurate and precise measurements.[1]

Principle of the Method

This method involves the extraction of 25-OH VD2 and the internal standard this compound from a biological matrix, typically serum or plasma. Following extraction, a derivatization step is essential to increase the volatility and thermal stability of the vitamin D metabolites for GC-MS analysis. Trimethylsilylation (TMS) is a common and effective derivatization technique for this purpose, where hydroxyl groups are converted to trimethylsilyl (B98337) ethers.[2][3] The resulting TMS derivatives of 25-OH VD2 and this compound are then separated by gas chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Applications

-

Clinical Diagnostics: Assessment of vitamin D deficiency and monitoring of vitamin D supplementation.

-

Pharmaceutical Research: Pharmacokinetic and metabolic studies of vitamin D2.

-

Nutritional Science: Investigating the vitamin D status in various populations and the effects of dietary interventions.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is adapted from established methods for 25-hydroxyvitamin D3 and is applicable to 25-hydroxyvitamin D2 due to their structural similarities.

-

Materials:

-

Serum or plasma samples

-

This compound internal standard solution (in a suitable organic solvent like methanol (B129727) or ethanol)

-

Acetonitrile (B52724) (ACN)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Pipette 200 µL of the serum or plasma sample, calibrator, or quality control into a microcentrifuge tube.

-

Add a known amount of the this compound internal standard solution to each tube.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Let the tubes stand at 4°C for 10 minutes to ensure complete protein precipitation.

-

Add 1.8 mL of hexane to each tube and vortex for 10 minutes for liquid-liquid extraction.

-

Centrifuge the tubes at 500 x g for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

2. Trimethylsilyl (TMS) Derivatization

This derivatization step is crucial for making the analytes suitable for GC-MS analysis.

-

Materials:

-

Dried sample extracts

-

N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Heating block or oven

-

-

Procedure:

-

Reconstitute the dried extract in a mixture of 20 µL of BSA and 40 µL of pyridine.

-

Vortex the tubes to ensure the residue is fully dissolved.

-

Incubate the samples at 60°C for 40 minutes to allow for complete derivatization.

-

After incubation, cool the samples to room temperature before GC-MS analysis.

-

3. GC-MS Analysis

The following parameters are based on a validated method for TMS-derivatized 25-hydroxyvitamin D3 and are expected to be suitable for 25-hydroxyvitamin D2.

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole for higher sensitivity).

-

GC Column: HP-5MS (or equivalent), 25 m x 0.2 mm i.d., 0.33 µm film thickness.

-

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 0.7 mL/min.

-

Inlet Temperature: 280°C.

-

Injection Volume: 2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at 10°C/min.

-

Ramp 2: Increase to 290°C at 20°C/min.

-

Hold at 290°C for 7 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.

-

Monitored Ions: The exact m/z values for the TMS derivatives of 25-OH VD2 and this compound should be determined empirically. Based on the structure of 25-OH VD2, the molecular ion of its di-TMS derivative would be expected at m/z 556. The fragmentation pattern will likely be similar to that of the 25-OH VD3 di-TMS derivative. For this compound, the corresponding ions would be shifted by +6 Da.

-

Quantitative Data Summary

The following table provides expected and example quantitative data for the GC-MS analysis of 25-OH VD2 using this compound as an internal standard. The exact m/z values should be confirmed through experimental analysis of the derivatized standards. The limit of quantitation for a similar GC-MS method for 25(OH)D3 was reported to be 1.5 ng/mL (ppb).

| Analyte | Derivatization | Expected Precursor Ion (m/z) | Expected Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) |

| 25-Hydroxyvitamin D2 | di-TMS | 556.5 | To be determined | Approx. 9-11 | ~1.5 ng/mL |

| This compound (Internal Standard) | di-TMS | 562.5 | To be determined | Approx. 9-11 | N/A |

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 25-Hydroxyvitamin D2-D6 using Multiple Reaction Monitoring (MRM)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 25-Hydroxyvitamin D2-D6 (25-OH VD2-D6) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). 25-OH VD2-D6 is a commonly used internal standard for the accurate quantification of the active vitamin D metabolite, 25-hydroxyvitamin D2, in various biological matrices.

Multiple Reaction Monitoring (MRM) Transitions for 25-Hydroxyvitamin D2-D6

The following table summarizes the key MRM transitions for the analysis of 25-Hydroxyvitamin D2-D6. These transitions have been optimized for high sensitivity and specificity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 25-Hydroxyvitamin D2-D6 | 419.3 | 401.2 | 18 | Quantifier |

| 25-Hydroxyvitamin D2-D6 | 419.3 | 355.2 | 16 | Qualifier |

| 25-Hydroxyvitamin D2-D6 | 419.3 | 337.2 | 27 | Qualifier |

Experimental Protocol

This protocol outlines a typical workflow for the quantification of 25-hydroxyvitamin D2 using 25-OH VD2-D6 as an internal standard.

Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma sample, add 200 µL of an ethanolic solution containing the internal standard, 25-Hydroxy VD2-D6, at a concentration of 50 ng/mL.[1]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

Figure 1. Workflow for sample preparation using protein precipitation.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for optimal separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A typical gradient would start at 50% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Gas Flow: Optimized for the specific instrument.

Figure 2. Schematic of the LC-MS/MS analysis workflow.

Data Analysis

-

Integrate the peak areas for the quantifier and qualifier MRM transitions for both the analyte (25-hydroxyvitamin D2) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of 25-hydroxyvitamin D2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The provided MRM transitions and experimental protocol offer a robust and reliable method for the quantification of 25-hydroxyvitamin D2 in biological samples using this compound as an internal standard. Adherence to this guide will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their vitamin D analysis. Method validation according to regulatory guidelines is recommended before implementation for clinical or research studies.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Vitamin D Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the extraction of vitamin D metabolites from biological matrices using liquid-liquid extraction (LLE) and supported liquid extraction (SLE). These protocols are essential for accurate quantification in research, clinical diagnostics, and drug development.

Introduction

Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone metabolism. The major circulating metabolite, 25-hydroxyvitamin D (25(OH)D), is the primary indicator of vitamin D status, while the biologically active form is 1α,25-dihydroxyvitamin D (1,25(OH)2D). Accurate measurement of these metabolites is crucial but challenging due to their lipophilic nature, low physiological concentrations, and strong binding to the vitamin D-binding protein (VDBP) in circulation.[1]

Liquid-liquid extraction and its modern variant, supported liquid extraction, are robust techniques for isolating vitamin D metabolites from complex biological samples like plasma and serum prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] These methods effectively disrupt protein binding and remove interfering substances, leading to cleaner extracts and improved analytical sensitivity.[2][4]

Quantitative Data Summary

The following tables summarize the performance of various LLE and SLE protocols for the extraction of key vitamin D metabolites.

Table 1: Recovery Rates of Vitamin D Metabolites Using Supported Liquid Extraction (SLE)

| Metabolite | Matrix | Pre-treatment | Extraction Solvent | Average Recovery (%) | Reference |

| 1α,25-dihydroxyvitamin D2 | Serum | Water:Isopropanol (1:1) | Heptane (B126788) | 69 | |

| 1α,25-dihydroxyvitamin D3 | Serum | Water:Isopropanol (1:1) | Heptane | 66 | |

| 25-hydroxyvitamin D2 | Serum | Water:Isopropanol (1:1) | Heptane | 89 | |

| 25-hydroxyvitamin D3 | Serum | Water:Isopropanol (1:1) | Heptane | 84 | |

| Vitamin D2 & D3 Metabolites | Urine | 0.5M NH4OH | DCM or 95/5 DCM/IPA | >80 |

Table 2: Limits of Quantification (LOQ) for Vitamin D Metabolites

| Metabolite | Method | LOQ | Reference |

| 25-hydroxyvitamin D3 | LLE with 2D-LC/MS/MS | 2 nmol/L | |

| 25-hydroxyvitamin D3 | LLE (Hexane:Ethyl Acetate) | 2 nmol/L | |

| 1,25-dihydroxyvitamin D2/D3 | Immunoextraction & LC-MS/MS | low pg/mL | |

| 25-hydroxyvitamin D3 | SALLE-HPLC-DAD | 25 ng/g |

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) of 25-Hydroxyvitamin D2 and D3 from Human Serum

This protocol is adapted from a method utilizing ISOLUTE® SLE+ plates and provides a straightforward and efficient extraction.

Materials:

-

Human Serum

-

ISOLUTE® SLE+ Supported Liquid Extraction Plate

-

Water:Isopropanol (50:50, v/v)

-

Heptane

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., Mobile Phase A:Mobile Phase B, 70:30, v/v)

-

Amber glassware is recommended as analytes are light-sensitive.

Procedure:

-

Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of water:isopropanol (50:50, v/v). Cap and shake the mixture for 1 minute to disrupt protein binding.

-

Sample Loading: Load the entire 300 µL of the pre-treated serum onto the ISOLUTE® SLE+ extraction plate. Apply a short pulse of vacuum to initiate the flow and then allow the sample to absorb for 5 minutes.

-

Analyte Elution:

-

Add 750 µL of heptane to the plate and wait for 5 minutes to allow the solvent to absorb.

-

Apply a second aliquot of 750 µL of heptane and let it soak for another 5 minutes.

-

Apply a final pulse of vacuum to elute the remaining solvent.

-

-

Post-Extraction: Evaporate the collected eluate to dryness at room temperature under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex gently for 60 seconds before analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Vitamin D3 from Human Plasma

This protocol describes a traditional LLE method.

Materials:

-

Human Plasma

-

Internal Standard (IS) solution

-

5 M Sodium Hydroxide (NaOH)

-

Microcentrifuge tubes (2 mL)

-

Microcentrifuge

-

-20°C Freezer

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., 70% Methanol (B129727) in Water)

Procedure:

-

Sample Preparation:

-

Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.

-

Add 50 µL of 5 M NaOH and mix for 1 minute.

-

Add 200 µL of the internal standard solution and mix for 3 minutes.

-

-

Extraction:

-

Add 1.5 mL of hexane to the tube, cap, and vortex for 10 seconds, followed by mixing for 4 minutes.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Place the tubes in a -20°C freezer for 20 minutes to freeze the lower aqueous layer.

-

-

Analyte Collection: Carefully transfer the upper organic (hexane) layer to a clean tube.

-

Post-Extraction: Evaporate the solvent to dryness under a stream of nitrogen at 35°C. Reconstitute the residue with 80 µL of 70% methanol in water and vortex well before analysis.

Visualizations

Experimental Workflow for Supported Liquid Extraction

Caption: Workflow for Supported Liquid Extraction of Vitamin D Metabolites.

Vitamin D Metabolism and Signaling Pathway

Caption: Vitamin D Metabolism and Genomic Signaling Pathway.

References

Solid-phase extraction (SPE) methods for plasma samples with 25-Hydroxy VD2-D6

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of 25-Hydroxyvitamin D2-D6 (25-OH VD2-D6) from plasma samples. The methodologies outlined are based on established techniques for the analysis of 25-hydroxyvitamin D analogs and are suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

The accurate quantification of vitamin D metabolites is crucial in various research and clinical settings. 25-OH VD2-D6 is a deuterated internal standard essential for the precise measurement of 25-hydroxyvitamin D2 in biological matrices. Effective sample preparation is paramount to remove interfering substances from plasma and ensure high-quality analytical results. Solid-phase extraction is a widely adopted technique for this purpose, offering excellent cleanup and concentration of the analyte of interest. This note details two common SPE protocols using different sorbent chemistries.

Quantitative Data Summary

The following tables summarize the performance characteristics of SPE methods for 25-hydroxyvitamin D analogs in plasma. While the data may not be specific to the D6 variant, the extraction efficiency is expected to be comparable.

Table 1: SPE Recovery and Precision Data

| Analyte | SPE Sorbent | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| 25-OH VD2 | Hydrophobic Reversed-Phase (HRP) | 94.4%[1] | < 4.2%[1] | Not Reported |

| 25-OH VD3 | Hydrophobic Reversed-Phase (HRP) | 96.3%[1] | < 4.2%[1] | Not Reported |

| 25-OH VD3 | Oasis HLB µElution | Not Reported | < 5.6%[2] | 6.4% |

| 25-OH VD2 | Oasis HLB µElution | Not Reported | < 7.7% | 5.3% |

| 25-OH VD3 | Automated SPE | 89% - 104% | < 10% | < 10% |

| 25-OH VD2 | Automated SPE | 89% - 104% | < 10% | < 10% |

Table 2: Linearity and Limit of Quantification (LOQ)

| Analyte | SPE Sorbent | Linear Range | r² | LOQ |

| 25-OH VD2 | Hydrophobic Reversed-Phase (HRP) | 5 - 1000 ng/mL | 0.9994 | 5 ng/mL |

| 25-OH VD3 | Hydrophobic Reversed-Phase (HRP) | 5 - 1000 ng/mL | 0.9958 | 5 ng/mL |

| 25-OH VD3 | Automated SPE | Up to 2500 nmol/L | 0.99 | 4.0 nmol/L |

| 25-OH VD2 | Automated SPE | Up to 2500 nmol/L | 0.99 | 7.5 nmol/L |

Experimental Workflows

The following diagrams illustrate the key steps in the solid-phase extraction protocols.

Caption: Workflow for SPE using a Hydrophobic Reversed-Phase (HRP) cartridge.

Caption: Workflow for SPE using an Oasis HLB µElution plate.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the solid-phase extraction of 25-OH VD2-D6 from plasma samples.

Protocol 1: Hydrophobic Reversed-Phase (HRP) SPE

This protocol is adapted from a method for the analysis of 25-hydroxyvitamin D2 and D3 from human plasma.

Materials:

-

Plasma samples

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Water, LC-MS grade

-

SOLA HRP SPE plate or cartridges

-

Vortex mixer

-

Centrifuge

-

96-well plate vacuum manifold (optional)

Procedure:

-

Sample Pre-treatment:

-

To 200 µL of blank human plasma, add 180 µL of acetonitrile. If preparing standards or quality control samples, the spiking solution and internal standard should be added at this stage.

-

Vortex all samples for 30 seconds.

-

Centrifuge the samples for 5 minutes at 5000 rpm.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition the SOLA HRP SPE plate with 0.5 mL of methanol, followed by 0.5 mL of water.

-

Loading: Load 200 µL of the sample supernatant onto the conditioned SPE plate.

-